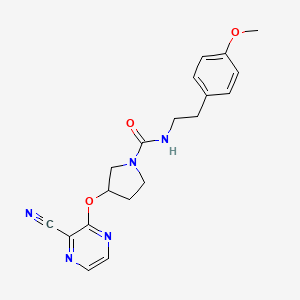
3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. The mechanism appears to involve apoptosis induction, as evidenced by flow cytometry analyses showing increased early and late apoptotic markers in treated cells .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammatory markers. In LPS-stimulated peripheral blood mononuclear cells (PBMCs), it effectively decreased the production of pro-inflammatory cytokines such as IL-6 and IL-8. This suggests a dual action where it may serve both as an anticancer agent and an anti-inflammatory drug .
Study 1: Anticancer Efficacy
In a study published in Nature (2023), the compound was tested for its efficacy against A549 lung cancer cells. Results indicated an IC50 value of approximately 53.70 µM, demonstrating potent cytotoxicity. The study utilized various assays to confirm the pro-apoptotic effects, including caspase activation assays which highlighted the compound's ability to trigger apoptosis through intrinsic pathways .
Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of the compound. PBMCs treated with varying concentrations of the compound exhibited a dose-dependent reduction in IL-6 and IL-8 levels, suggesting its potential use in managing inflammatory diseases .
Data Summary
| Biological Activity | Observations | References |
|---|---|---|
| Anticancer (A549 cells) | IC50 = 53.70 µM; induces apoptosis | |
| Anti-inflammatory (PBMCs) | Reduces IL-6 and IL-8 levels in LPS-stimulated cells |
The proposed mechanisms by which This compound exerts its effects include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines through interference with signaling pathways such as NF-kB.
Properties
IUPAC Name |
3-(3-cyanopyrazin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-26-15-4-2-14(3-5-15)6-8-23-19(25)24-11-7-16(13-24)27-18-17(12-20)21-9-10-22-18/h2-5,9-10,16H,6-8,11,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBAGRQOYCOEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














